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Compound of Interest

Compound Name:
DMTr-LNA-C(Bz)-3-CED-

phosphoramidite

Cat. No.: B15599222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the LNA-C(Bz)

phosphoramidite, a key building block in the synthesis of Locked Nucleic Acid (LNA)

oligonucleotides. This document details its chemical structure, physicochemical properties, and

the experimental protocols for its use in solid-phase oligonucleotide synthesis. Furthermore, it

explores the applications of LNA-modified oligonucleotides in research and drug development,

including their mechanism of action.

Core Structure and Physicochemical Properties
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues featuring a methylene bridge

that connects the 2'-oxygen and the 4'-carbon of the ribose sugar.[1][2] This bridge "locks" the

furanose ring in a C3'-endo conformation, a structural feature characteristic of A-form RNA

duplexes.[3] This pre-organized structure enhances the binding affinity of LNA oligonucleotides

to their complementary DNA or RNA targets.[1]

The LNA-C(Bz) phosphoramidite is the building block for incorporating a locked cytosine

nucleotide into an oligonucleotide sequence. Its full chemical name is 5'-O-Dimethoxytrityl-N4-

benzoyl-LNA-cytidine-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite. The key structural

features include:

LNA Core: The bicyclic sugar moiety providing the characteristic locked structure.
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Cytosine Base: Protected with a benzoyl (Bz) group to prevent side reactions during

synthesis.[4]

5'-O-DMT Group: A dimethoxytrityl protecting group on the 5'-hydroxyl, which is removed at

the beginning of each synthesis cycle to allow for chain elongation.

3'-Phosphoramidite Group: A reactive phosphoramidite moiety that enables the coupling

reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.[4]

The incorporation of LNA monomers, such as LNA-C(Bz), into oligonucleotides confers several

advantageous physicochemical properties. The most notable is a significant increase in the

thermal stability of the resulting duplexes. Each LNA modification can increase the melting

temperature (Tm) of a duplex by 2-8 °C.[5][6] This enhanced affinity allows for the design of

shorter, more specific probes and antisense oligonucleotides.[1]

Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and properties of

LNA-containing oligonucleotides.

Parameter Value Reference

Thermal Stability (Tm)

Increase per LNA Modification
2 - 8 °C [5][6]

Recommended Coupling Time

(ABI Synthesizers)
180 seconds [1]

Recommended Coupling Time

(Expedite Synthesizers)
250 seconds [1]

General Recommended

Coupling Time
3 minutes [2]

Recommended Oxidation Time

Increase
3-fold [2]

Typical Coupling Efficiency

(per step)
>98% [7]
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Property Description Reference

Solubility

Soluble in anhydrous

acetonitrile. The 5-Me-C

variant may require a 25%

THF/acetonitrile solution.

[1]

Water Solubility of LNA

Oligonucleotides
Water soluble [1]

Purification of LNA

Oligonucleotides

Can be purified using standard

methods for DNA, such as gel

electrophoresis and HPLC.

[1][4]

Nuclease Resistance

Full-LNA oligonucleotides are

nuclease resistant. Chimeras

can achieve resistance with

phosphorothioate linkages.

[6]

Experimental Protocols
The synthesis of LNA-containing oligonucleotides is performed using standard automated

solid-phase phosphoramidite chemistry, with some modifications to the standard DNA synthesis

cycle.[1][4]

Solid-Phase Oligonucleotide Synthesis
The synthesis proceeds in a 3' to 5' direction on a solid support, typically controlled pore glass

(CPG).[4] The process consists of a repeated four-step cycle:

Step 1: Detritylation (De-blocking) The 5'-DMT protecting group of the nucleotide attached to

the solid support is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) in

dichloromethane (DCM). This exposes the free 5'-hydroxyl group for the subsequent coupling

reaction.

Step 2: Coupling The LNA-C(Bz) phosphoramidite, dissolved in anhydrous acetonitrile, is

activated by an activator, such as 5-ethylthiotetrazole, and then coupled to the free 5'-hydroxyl
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group of the growing oligonucleotide chain.[8] Due to the steric hindrance of the LNA monomer,

a longer coupling time of 180-250 seconds is recommended.[1]

Step 3: Capping Any unreacted 5'-hydroxyl groups are "capped" by acetylation using a mixture

of acetic anhydride and 1-methylimidazole. This prevents the formation of deletion mutants in

the final product.[4]

Step 4: Oxidation The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester using an oxidizing agent, typically a solution of iodine in THF/pyridine/water.

[9] For LNA monomers, a longer oxidation time (e.g., three-fold increase) is recommended to

ensure complete conversion.[2]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all

protecting groups are removed.

Cleavage from Solid Support: The oligonucleotide is typically cleaved from the CPG support

using a concentrated solution of aqueous ammonia or a mixture of ammonia and

methylamine (AMA).[10]

Base Deprotection: The benzoyl protecting groups on the cytosine bases are removed by

incubation in the cleavage solution at an elevated temperature. It is important to note that

when using AMA for deprotection, a minor side product (5-methyl-N4-methyl-C) can be

formed at the LNA-C(Bz) modification site.[2] Standard deprotection with ammonium

hydroxide is also effective.[10]

Phosphate Deprotection: The cyanoethyl groups on the phosphate backbone are also

removed during the cleavage and base deprotection steps.[10]

Purification
The crude deprotected oligonucleotide is then purified to remove truncated sequences and

other impurities. Standard purification methods for DNA oligonucleotides are effective for LNA-

containing oligonucleotides, including:
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High-Performance Liquid Chromatography (HPLC): Both reverse-phase and ion-exchange

HPLC can be used to achieve high purity.[4]

Polyacrylamide Gel Electrophoresis (PAGE): This method is suitable for obtaining highly

purified oligonucleotides.[1]

Signaling Pathways and Experimental Workflows
LNA-modified oligonucleotides are powerful tools in molecular biology and are being actively

investigated as therapeutic agents, particularly in the field of antisense technology.[1]

Mechanism of Action of LNA Antisense Oligonucleotides
LNA antisense oligonucleotides (ASOs) can modulate gene expression through several

mechanisms. A common pathway involves the recruitment of RNase H, an enzyme that cleaves

the RNA strand of an RNA/DNA hybrid duplex. LNA-DNA gapmers, which consist of a central

block of DNA flanked by LNA "wings," are particularly effective at mediating this response.[5]

The LNA segments provide high binding affinity and nuclease resistance, while the central DNA

gap allows for RNase H recognition and cleavage of the target mRNA.[5] Alternatively, fully

modified LNA oligonucleotides can act via a steric hindrance mechanism, physically blocking

the ribosome from translating the mRNA or preventing proper splicing.[5][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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